5-{4-[(Diethylamino)carbonyl]anilino}-5-oxopentanoic acid
CAS No.: 940532-51-4
Cat. No.: VC21380611
Molecular Formula: C16H22N2O4
Molecular Weight: 306.36g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 940532-51-4 |
|---|---|
| Molecular Formula | C16H22N2O4 |
| Molecular Weight | 306.36g/mol |
| IUPAC Name | 5-[4-(diethylcarbamoyl)anilino]-5-oxopentanoic acid |
| Standard InChI | InChI=1S/C16H22N2O4/c1-3-18(4-2)16(22)12-8-10-13(11-9-12)17-14(19)6-5-7-15(20)21/h8-11H,3-7H2,1-2H3,(H,17,19)(H,20,21) |
| Standard InChI Key | OPUSKYPIMYDDGX-UHFFFAOYSA-N |
| SMILES | CCN(CC)C(=O)C1=CC=C(C=C1)NC(=O)CCCC(=O)O |
| Canonical SMILES | CCN(CC)C(=O)C1=CC=C(C=C1)NC(=O)CCCC(=O)O |
Introduction
Physical and Chemical Properties
5-{4-[(Diethylamino)carbonyl]anilino}-5-oxopentanoic acid possesses distinct physical and chemical properties that contribute to its utility in various applications. These properties are largely determined by its molecular structure and the functional groups present within it.
Structural Characteristics
The molecular structure of 5-{4-[(Diethylamino)carbonyl]anilino}-5-oxopentanoic acid includes several key functional groups that define its chemical behavior. The compound contains a pentanoic acid backbone with a carboxylic acid group at one end and an anilino group at position 5. The anilino moiety is para-substituted with a diethylamino carbonyl group, creating a complex structure with multiple potential reaction sites.
The molecular formula of this compound is C16H22N2O4, indicating the presence of 16 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms . The structural arrangement of these atoms creates a compound with unique chemical properties and potential for various chemical transformations.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C16H22N2O4 | |
| Molecular Weight | 306.36 g/mol | |
| CAS Number | 940532-51-4 | |
| MDL Number | MFCD09436857 | |
| Physical State | Solid (inferred) | |
| Hazard Classification | Irritant |
Chemical Properties
The chemical reactivity of 5-{4-[(Diethylamino)carbonyl]anilino}-5-oxopentanoic acid is primarily dictated by its functional groups. The compound can participate in various chemical reactions, demonstrating its versatility in organic synthesis.
Oxidation reactions are among the notable transformations this compound can undergo. The carboxylic acid group can participate in typical carboxylic acid reactions including esterification, amide formation, and reduction to alcohols. The amide linkages in the molecule are relatively stable but can be hydrolyzed under harsh conditions.
The compound's reactivity profile is complemented by its ability to form hydrogen bonds through its amide and carboxylic acid groups, potentially enhancing its interactions with biological targets. The aromatic ring may participate in electrophilic aromatic substitution reactions, though the presence of the amide substituent would direct the regioselectivity of such reactions.
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